molecular formula C18H24N2O7S B2763800 ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate CAS No. 899968-12-8

ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate

Cat. No.: B2763800
CAS No.: 899968-12-8
M. Wt: 412.46
InChI Key: IQNADPFNYVPQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group, a sulfonamide linkage, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the sulfonamide linkage or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a carboxylic acid derivative, while reduction of the ester group could produce the corresponding alcohol.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or cardiovascular conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamide and benzodioxole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the sulfonamide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: This compound shares the piperidine ring and ethyl ester group but lacks the benzodioxole and sulfonamide moieties.

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar to the above, but with a different substitution pattern on the piperidine ring.

Uniqueness

ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is unique due to the presence of both the benzodioxole and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7S/c1-2-25-18(22)13-5-8-20(9-6-13)28(23,24)10-7-19-17(21)14-3-4-15-16(11-14)27-12-26-15/h3-4,11,13H,2,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNADPFNYVPQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.